Cas no 89364-18-1 (4,5,6-Triamino-2-methylpyrimidine)
4,5,6-Triamino-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,5,6-Triamino-2-methylpyrimidine
- 2-methylpyrimidine-4,5,6-triamine
- 4,5,6-Triamino-2-met
- 2-Methyl-4,5,6-pyrimidinetriamine
- 2-Methyl-pyrimidin-4,5,6-triyltriamin
- 2-methyl-pyrimidine-4,5,6-triamine
- 2-methyl-pyrimidine-4,5,6-triyltriamine
- 4,5,6-Pyrimidinetriamine,2-methyl
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- Inchi: 1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10)
- InChI Key: GVAODCNTXLTJNZ-UHFFFAOYSA-N
- SMILES: N1C(C)=NC(=C(C=1N)N)N
Computed Properties
- Exact Mass: 139.08600
Experimental Properties
- Melting Point: 252-254°C
- PSA: 104.57000
- LogP: 0.62410
4,5,6-Triamino-2-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T767200-100mg |
4,5,6-Triamino-2-methylpyrimidine |
89364-18-1 | 100mg |
$ 150.00 | 2023-09-05 | ||
| TRC | T767200-1g |
4,5,6-Triamino-2-methylpyrimidine |
89364-18-1 | 1g |
$ 1183.00 | 2023-09-05 | ||
| TRC | T767200-1000mg |
4,5,6-Triamino-2-methylpyrimidine |
89364-18-1 | 1g |
$1183.00 | 2023-05-17 |
4,5,6-Triamino-2-methylpyrimidine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4,5,6-Triamino-2-methylpyrimidine
Professional Introduction to 4,5,6-Triamino-2-methylpyrimidine (CAS No. 89364-18-1)
4,5,6-Triamino-2-methylpyrimidine, identified by its Chemical Abstracts Service (CAS) number 89364-18-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This triamine-substituted pyrimidine derivative exhibits a unique structural framework that makes it a valuable intermediate in the development of various biologically active molecules. The compound’s three amino groups provide multiple sites for functionalization, enabling the construction of complex scaffolds essential for drug discovery and medicinal chemistry applications.
The significance of 4,5,6-triamino-2-methylpyrimidine lies in its versatility as a building block for synthesizing pharmacophores targeting diverse therapeutic areas. Recent advancements in synthetic methodologies have enhanced the accessibility and utility of this compound, particularly in the design of small-molecule inhibitors and modulators. Its pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with antimicrobial, anticancer, and anti-inflammatory properties.
In the realm of academic research, 4,5,6-triamino-2-methylpyrimidine has been employed in the development of novel antimicrobial agents. Pyrimidine derivatives are well-documented for their interactions with bacterial and fungal enzymes, making them effective against resistant strains. Studies have demonstrated that modifications at the 4, 5, and 6 positions of the pyrimidine ring can fine-tune binding affinity to bacterial DNA gyrase and topoisomerase II, key targets in combating infections. The introduction of methyl and amino substituents enhances solubility and bioavailability, critical factors for drug efficacy.
Moreover, the compound has shown promise in anticancer research. The triamine functionality allows for the creation of chelating ligands that can complex with metal ions used in targeted therapy. For instance, platinum-based analogs derived from 4,5,6-triamino-2-methylpyrimidine have been investigated for their potential to disrupt cancer cell proliferation by inhibiting DNA replication. Ongoing studies are exploring its role in developing next-generation kinase inhibitors, which are pivotal in treating solid tumors and hematological malignancies.
The synthesis of 4,5,6-triamino-2-methylpyrimidine typically involves multi-step organic transformations starting from readily available precursors such as 2-methylpyrimidine. Advances in catalytic methods have streamlined its production, reducing reaction times and improving yields. Transition-metal-catalyzed cross-coupling reactions are particularly useful for introducing amino groups at specific positions while maintaining regioselectivity. These innovations have made large-scale synthesis more feasible, supporting industrial applications in pharmaceutical manufacturing.
From a computational chemistry perspective, 4,5,6-triamino-2-methylpyrimidine serves as a model system for understanding molecular interactions at an atomic level. High-throughput virtual screening (HTVS) has been utilized to identify derivatives with enhanced binding affinity to biological targets. Molecular dynamics simulations further aid in predicting conformational changes and binding kinetics, providing insights into drug-receptor interactions. Such computational approaches are integral to modern drug discovery pipelines.
The compound’s role extends beyond academia into industrial applications. Pharmaceutical companies leverage its structural features to develop lead compounds for preclinical trials. Its ability to undergo diverse chemical modifications makes it a preferred candidate for library synthesis programs aimed at identifying novel therapeutics. Collaborative efforts between synthetic chemists and biologists are yielding promising candidates for further development.
Future directions in research on 4,5,6-triamino-2-methylpyrimidine include exploring its potential as a prodrug or scaffold for nanomedicine applications. Functionalized derivatives could be designed to release active pharmaceutical ingredients (APIs) under specific physiological conditions or enhance delivery systems such as nanoparticles. Such innovations could improve therapeutic outcomes by optimizing bioavailability and reducing side effects.
In conclusion,4,5,6-triamino-2-methylpyrimidine (CAS No. 89364-18-1) represents a cornerstone compound in contemporary medicinal chemistry due to its structural versatility and biological relevance. Its contributions span antimicrobial agents to anticancer drugs while serving as a foundation for synthetic exploration. As research progresses,this molecule will continue to play a pivotal role in advancing therapeutic strategies across multiple disease indications.
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